Product packaging for Cyclopentyl 3,5-dimethylphenyl ketone(Cat. No.:CAS No. 898791-56-5)

Cyclopentyl 3,5-dimethylphenyl ketone

Cat. No.: B1613660
CAS No.: 898791-56-5
M. Wt: 202.29 g/mol
InChI Key: DEWZHMNPCAPKPU-UHFFFAOYSA-N
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Description

Significance of Aryl-Alkyl Ketones in Synthetic Methodologies

Aryl-alkyl ketones are a significant class of organic compounds characterized by a carbonyl group bonded to both an aromatic ring and an alkyl group. fiveable.me They serve as crucial intermediates in a wide array of synthetic transformations, finding extensive application in the production of pharmaceuticals, fragrances, and other fine chemicals. fiveable.me

The versatility of aryl-alkyl ketones stems from the reactivity of the ketone functional group, which can undergo a variety of transformations. For instance, reduction of the carbonyl group can yield secondary alcohols or be completely reduced to an alkane, providing pathways to different classes of compounds. fiveable.me Furthermore, the aromatic ring and the alkyl chain can be functionalized, allowing for the synthesis of a diverse range of derivatives. fiveable.me

One of the most common methods for synthesizing aryl-alkyl ketones is the Friedel-Crafts acylation . This reaction involves the electrophilic aromatic substitution of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). fiveable.melibretexts.orgmasterorganicchemistry.com This method allows for the direct introduction of an acyl group onto the aromatic ring. fiveable.me Modern advancements in synthetic methodology have also led to the development of alternative, more sustainable approaches, such as nickel-catalyzed and palladium/light-induced carbonylative cross-coupling reactions. rsc.orgacs.orgresearchgate.net

Overview of Structural Features and Their Implications for Chemical Research

Cyclopentyl 3,5-dimethylphenyl ketone possesses a distinct molecular architecture that influences its chemical behavior and potential applications. The key structural features include a cyclopentyl group, a 3,5-dimethylphenyl group, and a central ketone bridge.

The cyclopentyl group , a five-membered saturated hydrocarbon ring, provides steric bulk and conformational flexibility to the molecule. In contrast, the 3,5-dimethylphenyl group is a planar aromatic ring with two methyl substituents. These methyl groups increase the electron density of the aromatic ring, which can influence its reactivity in electrophilic substitution reactions. The ketone group (C=O) acts as a polar, electron-withdrawing center, connecting the aliphatic and aromatic portions of the molecule. This carbonyl group is a primary site for nucleophilic attack and other chemical modifications.

The combination of these features results in a molecule with a specific three-dimensional shape and electronic distribution, which are critical factors in its interaction with other molecules and its potential use as a precursor in the synthesis of more complex chemical entities. The IUPAC name for this compound is cyclopentyl(3,5-dimethylphenyl)methanone. chemicalbook.com

Below is a table summarizing some of the key structural and physical properties of this compound.

PropertyValue
Molecular Formula C₁₄H₁₈O
Molecular Weight 202.29 g/mol
IUPAC Name cyclopentyl(3,5-dimethylphenyl)methanone
Synonyms This compound, Methanone, cyclopentyl(3,5-dimethylphenyl)-

Data sourced from multiple chemical databases.

Current Research Landscape and Emerging Areas of Investigation

While specific research focused solely on this compound is not extensively documented in publicly available literature, the broader class of aryl-alkyl ketones is a vibrant area of investigation. Research in this field is often directed towards the development of novel synthetic methods that are more efficient, selective, and environmentally friendly. researchgate.netnih.gov

Given its structure, this compound could potentially serve as a scaffold in medicinal chemistry for the development of new therapeutic agents. The lipophilic nature of the cyclopentyl and dimethylphenyl groups, combined with the hydrogen-bond accepting capability of the ketone, are features often sought in drug candidates. For instance, a related compound, 1-[1-(3,5-Dimethylphenyl)cyclopentyl]methanamine, has been synthesized and cataloged, suggesting potential exploration in the realm of bioactive molecules. nih.gov

Furthermore, the reactivity of the ketone and the aromatic ring allows for a variety of chemical modifications, making it a versatile building block for the synthesis of more complex organic molecules and materials. The development of new catalytic systems that can selectively functionalize such molecules is an ongoing area of interest in organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O B1613660 Cyclopentyl 3,5-dimethylphenyl ketone CAS No. 898791-56-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopentyl-(3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-10-7-11(2)9-13(8-10)14(15)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWZHMNPCAPKPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642567
Record name Cyclopentyl(3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-56-5
Record name Cyclopentyl(3,5-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentyl(3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Reaction Mechanisms and Reactivity Profiles of Cyclopentyl 3,5 Dimethylphenyl Ketone

Carbonyl Group Reactivity

The carbonyl group (C=O) is the most prominent functional group, characterized by a polarized double bond that renders the carbon atom electrophilic and susceptible to attack by nucleophiles.

Nucleophilic addition is a fundamental reaction of ketones. The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated upon workup to yield an alcohol.

The general mechanism proceeds as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the partially positive carbonyl carbon.

Intermediate Formation: The electron pair from the pi bond of the carbonyl moves to the oxygen atom, forming a negatively charged tetrahedral alkoxide intermediate.

Protonation: An acid source in the workup step provides a proton (H⁺) to the alkoxide, resulting in the final tertiary alcohol product.

A variety of nucleophiles can be employed in this reaction, leading to a diverse range of products. The steric hindrance posed by the adjacent cyclopentyl and 3,5-dimethylphenyl groups can influence the rate of addition compared to less hindered ketones.

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile (Reagent) Intermediate Final Product Product Class
Grignard Reagent (R-MgX) Magnesium Alkoxide Tertiary Alcohol Alcohol
Organolithium (R-Li) Lithium Alkoxide Tertiary Alcohol Alcohol
Hydride Ion (from NaBH₄/LiAlH₄) Alkoxide Secondary Alcohol Alcohol
Cyanide Ion (from HCN/KCN) Cyanohydrin Alkoxide Cyanohydrin Cyanohydrin

The reduction of Cyclopentyl 3,5-dimethylphenyl ketone involves the addition of two hydrogen atoms across the carbonyl double bond to form cyclopentyl(3,5-dimethylphenyl)methanol, a secondary alcohol. fiveable.me This is a specific type of nucleophilic addition where the nucleophile is a hydride ion (H⁻).

Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The mechanism involves the transfer of a hydride ion from the reducing agent to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Stereochemistry: The carbonyl carbon of this compound is prochiral. Nucleophilic attack by the hydride can occur from either face of the planar carbonyl group with theoretically equal probability. This leads to the formation of a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers of the secondary alcohol product.

Table 2: Reduction of this compound

Reducing Agent Stereochemical Outcome Product Name
Sodium Borohydride (NaBH₄) Racemic Mixture (R/S)-Cyclopentyl(3,5-dimethylphenyl)methanol

Condensation reactions, such as the aldol (B89426) condensation, involve the formation of a new carbon-carbon bond. These reactions typically require the ketone to possess at least one α-hydrogen to form an enolate nucleophile. This compound has α-hydrogens on the cyclopentyl ring but not on the phenyl ring.

Therefore, in the presence of a base, it can be deprotonated at the α-position of the cyclopentyl ring to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl group of another molecule (such as an aldehyde or another ketone that cannot enolize) in a crossed-aldol condensation. Unwanted side reactions like self-condensation can sometimes limit the application of ketones in these transformations. researchgate.net

The scope of these reactions can be expanded using directed aldol reaction protocols, which allow for the selective formation of one enolate and its subsequent reaction with an electrophile, providing greater control over the product distribution.

Reactivity of the Aryl and Cyclopentyl Moieties

Beyond the carbonyl group, the aromatic ring and the cycloalkane ring also exhibit distinct reactivity.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reaction proceeds via a two-step mechanism involving the formation of a positively charged carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgmasterorganicchemistry.com

The 3,5-dimethylphenyl group in the ketone has two methyl substituents. Methyl groups are electron-donating and are classified as activating groups, meaning they increase the rate of SEAr compared to benzene. wikipedia.org They are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves.

In this compound:

The methyl groups are at positions 3 and 5.

The positions ortho to the methyl groups are 2, 4, and 6. The position para to the 3-methyl is position 6, and the position para to the 5-methyl is position 2. Position 4 is ortho to both methyl groups.

The bulky acyl group (-CO-cyclopentyl) at position 1 exerts significant steric hindrance, particularly at the adjacent ortho positions (2 and 6).

Therefore, electrophilic attack is most likely to occur at position 4, which is sterically more accessible than positions 2 and 6.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

Reaction Reagents Electrophile Predicted Major Product
Nitration HNO₃, H₂SO₄ NO₂⁺ Cyclopentyl(4-nitro-3,5-dimethylphenyl)ketone
Halogenation Br₂, FeBr₃ Br⁺ (4-Bromo-3,5-dimethylphenyl)(cyclopentyl)ketone
Friedel-Crafts Alkylation R-Cl, AlCl₃ R⁺ (4-Alkyl-3,5-dimethylphenyl)(cyclopentyl)ketone

Aryl ketones can undergo single-electron transfer (SET) from a reducing agent to form a ketyl radical anion. nih.gov This radical intermediate is a key species in a variety of transformations, including C-C bond-forming reactions. The formation of these radicals can be achieved using alkali metals or, more recently, through photoredox catalysis. nih.govnih.gov

The significance of these radical pathways lies in their ability to facilitate reactions that are difficult to achieve through traditional two-electron (polar) mechanisms. Key radical reactions involving the ketyl intermediate include:

Pinacol (B44631) Coupling: Dimerization of two ketyl radicals to form a pinacol (a 1,2-diol). This is a classic method for C-C bond formation. nih.gov

Reductive Coupling: The ketyl radical can add to electron-deficient alkenes to form a new C-C bond, leading to products like γ-hydroxy ketones after further reduction and protonation. nih.gov

Radical-Radical Cross-Coupling: In modern photoredox catalysis, the transiently formed aryl ketyl radical can be coupled with another catalytically generated radical species, such as a β-enaminyl radical, to create complex molecular architectures. nih.gov This approach allows for the direct functionalization of C-H bonds under mild conditions. nih.gov

These radical pathways offer powerful synthetic tools for modifying the structure of this compound and for using it as a building block in the synthesis of more complex molecules.

Advanced Mechanistic Studies

Advanced mechanistic studies of this compound delve into the intricate details of its transformation pathways, focusing on the energetics and the fleeting structures that govern the course of its reactions. These investigations are crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies.

Kinetic and Thermodynamic Considerations in Transformations

The reactivity of this compound is governed by both kinetic and thermodynamic factors. While specific kinetic and thermodynamic data for this exact ketone are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by analyzing analogous transformations of structurally similar aryl ketones. Key reactions include reductions of the carbonyl group and electrophilic aromatic substitutions like Friedel-Crafts acylation.

Reduction Reactions:

The reduction of the carbonyl group in this compound to the corresponding secondary alcohol is a fundamental transformation. The kinetics of such reactions, particularly with complex metal hydrides like sodium borohydride, are significantly influenced by the steric and electronic environment of the carbonyl carbon.

Steric Effects: The bulky cyclopentyl group adjacent to the carbonyl function introduces significant steric hindrance. This hindrance can impede the approach of the hydride reagent, thereby slowing down the reaction rate compared to less hindered ketones like acetophenone. Studies on the reduction of various sterically hindered ketones have consistently shown that increased steric bulk around the carbonyl group leads to a decrease in the reaction rate. youtube.comtandfonline.com For instance, the reduction of ketones with bulky substituents often requires more forcing conditions or more potent hydride donors. youtube.com

Electronic Effects: The 3,5-dimethylphenyl group influences the electrophilicity of the carbonyl carbon. The two methyl groups are weakly electron-donating, which slightly reduces the partial positive charge on the carbonyl carbon, making it less reactive towards nucleophiles like hydride ions. This effect can be quantified using the Hammett equation, which relates reaction rates to substituent constants (σ). wikipedia.orgviu.ca For the reduction of substituted acetophenones, a positive ρ (rho) value is typically observed, indicating that electron-withdrawing groups accelerate the reaction by increasing the carbonyl carbon's electrophilicity. walisongo.ac.idresearchgate.net Conversely, the electron-donating methyl groups in the 3 and 5 positions of the phenyl ring of the target molecule would be expected to result in a slower reaction rate compared to unsubstituted phenyl ketones.

Interactive Data Table: Kinetic Parameters for the Reduction of Analogue Aryl Ketones

KetoneReducing AgentSolventRate Constant (k) or Relative RateActivation Enthalpy (ΔH‡) (kcal/mol)Activation Entropy (ΔS‡) (cal/deg·mol)Reference
Substituted AcetophenonesSodium BorohydrideIsopropanolVaries with substituent-- walisongo.ac.id
4-Ethyl-α,α,α-trifluoroacetophenoneSodium Borohydride2-propanol-2.7-38 organic-chemistry.orgbyjus.com
Steroid KetonesSodium Borohydride-Rate influenced by steric hindrance-- youtube.com

Characterization of Unstable Intermediates and Transition States

The direct observation and characterization of the transient species that occur during the reactions of this compound are challenging due to their short lifetimes. However, a combination of computational modeling and studies on analogous systems provides a detailed picture of these elusive structures.

Friedel-Crafts Acylation Intermediates:

In the context of the synthesis of this compound via Friedel-Crafts acylation of 1,3-dimethylbenzene with cyclopentanecarbonyl chloride, the key intermediate is an acylium ion . This highly electrophilic species is formed by the reaction of the acyl chloride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). visualizeorgchem.com The acylium ion is resonance-stabilized and acts as the potent electrophile that is attacked by the electron-rich aromatic ring. Following the electrophilic attack, a high-energy Wheland intermediate (also known as a σ-complex or arenium ion) is formed. rsc.orgvisualizeorgchem.com This cationic intermediate is characterized by the temporary loss of aromaticity in the benzene ring. The structure and stability of these intermediates have been investigated using computational methods for similar Friedel-Crafts reactions. rsc.orgresearchgate.net

Grignard Reaction Intermediates and Transition States:

The reaction of a Grignard reagent, such as cyclopentylmagnesium bromide, with 3,5-dimethylacetophenone (an analogous reaction) proceeds through a series of intermediates and a well-defined transition state.

Initial Complex: The reaction begins with the coordination of the magnesium atom of the Grignard reagent to the carbonyl oxygen, forming an initial complex. byjus.com

Transition State: The nucleophilic attack of the cyclopentyl group onto the carbonyl carbon occurs through a cyclic, six-membered ring transition state. organic-chemistry.orgbyjus.com This transition state involves the coordination of the magnesium atom to both the carbonyl oxygen and the halogen atom. For sterically hindered ketones, this step is often rate-determining. Computational studies on similar systems have modeled the geometry and energy of these transition states, suggesting a tetra-coordinated magnesium complex. rsc.orgresearchgate.net

Tetrahedral Intermediate: The nucleophilic addition leads to the formation of a tetrahedral alkoxide intermediate , where the original sp² hybridized carbonyl carbon becomes sp³ hybridized. byjus.com This intermediate is then protonated during aqueous workup to yield the final tertiary alcohol. In some cases, particularly with sterically hindered ketones, single electron transfer (SET) mechanisms can compete, leading to the formation of ketyl radical intermediates . organic-chemistry.orgacs.org

Reduction Reaction Intermediates:

The reduction of the ketone with a hydride reagent like sodium borohydride also proceeds through a tetrahedral intermediate . The hydride ion (H⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon. This results in the formation of a magnesium or boron alkoxide intermediate, which is subsequently hydrolyzed to the corresponding alcohol. masterorganicchemistry.comumn.edu

Interactive Data Table: Characterized Intermediates and Transition States in Analogous Reactions

Reaction TypeReactantsIntermediate/Transition StateMethod of Characterization/StudyReference
Friedel-Crafts AcylationXylene + Acyl ChlorideAcylium ion, Wheland intermediate (σ-complex)Computational Studies, Isotope Effects rsc.org
Grignard ReactionAlkyl Mesityl Ketones + Alkylmagnesium BromidesSix-membered ring transition stateKinetic Isotope Effect Studies rsc.org
Grignard ReactionCH₃MgCl + AcetoneDistorted triangular bipyramidal intermediate, Transition StateX-ray Spectroscopy Simulations nih.gov
Grignard ReactionRigid N-(Aryl)imino-Acenapthenone + RMgBrTetra-coordinated magnesium complex (Transition State)Computational Analysis researchgate.net

Stereochemical Control and Asymmetric Synthesis of Cyclopentyl 3,5 Dimethylphenyl Ketone Analogs

Enantioselective Methodologies

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. This is typically achieved using chiral catalysts or auxiliaries that create a chiral environment for the reaction, influencing the stereochemical outcome. For cyclopentyl ketone analogs, this involves the formation of a chiral center, often a quaternary carbon, with high enantiomeric purity. organic-chemistry.org

The design of effective chiral catalysts is fundamental to asymmetric synthesis. researchgate.net The creation of new chiral ligands capable of inducing high stereocontrol in metal-catalyzed reactions is a crucial area of research. researchgate.net These ligands modify the reactivity and selectivity of a metal center, favoring the formation of one enantiomer. nih.gov

A prominent strategy involves the use of bifunctional catalysts, such as cinchona alkaloid-derived thiourea (B124793) catalysts. These molecules possess both a Lewis basic site (e.g., a quinuclidine (B89598) nitrogen) and a hydrogen-bond donating group (the thiourea moiety), which can simultaneously activate both the nucleophile and the electrophile. researchgate.net This dual activation has been successfully applied to the intramolecular Michael addition of nitronates to conjugated ketones, yielding cis-functionalized cyclopentane (B165970) γ-nitroketones. researchgate.netresearchgate.net

Another important class of catalysts includes metal complexes with chiral ligands. Chiral cyclopentadienyl (B1206354) (Cpx) ligands, for instance, have emerged as powerful tools in asymmetric catalysis, finding application in a broad range of metal-catalyzed transformations. researchgate.netnih.gov Similarly, chiral N,N'-dioxide-Scandium(III) complexes have proven effective in the asymmetric intramolecular homologation of ketones, producing chiral cyclic β-ketoesters with an all-carbon quaternary stereocenter. nih.gov The table below illustrates the effectiveness of a bifunctional thiourea catalyst in generating various cyclopentane γ-nitroketones.

Table 1: Asymmetric Organocatalytic Synthesis of Cyclopentane γ-Nitroketones

This table presents data on the synthesis of various γ-nitroketones using a bifunctional thiourea catalyst, showing the yield, diastereomeric ratio (dr), and enantiomeric excess (ee).

Entry R Group Product Yield (%) dr (cis:trans) ee (%)
1 Me 2a 80 3:1 70
2 Et 2b 75 3:1 75
3 i-Pr 2c 72 4:1 82
4 Ph 2d 95 5:1 85
5 4-MeOPh 2e 91 5:1 88

Data sourced from a study on bifunctional thiourea catalysis. researchgate.net

The structure of the chiral ligand bound to a metal catalyst has a profound impact on enantioselectivity. nih.gov For decades, C2-symmetric ligands were dominant in asymmetric catalysis, but more recently, non-symmetrical ligands have been shown to outperform their symmetric counterparts in many reactions. nih.gov The rationale is that since the intermediates in many catalytic cycles are non-symmetrical, a non-symmetrical ligand with distinct electronic and steric properties may offer more effective stereocontrol. nih.gov

An example of this principle is seen in the nickel-catalyzed enantioselective reductive addition of aryl iodides to isatins, a reaction that produces chiral 3-hydroxy-2-oxindoles. This transformation was enabled by a newly designed FOXAP-type ligand featuring a distal bulky silyl (B83357) group. The steric bulk of the ligand was crucial for achieving high enantioselectivity, as its absence led to significantly lower results. acs.org This highlights how subtle modifications to ligand design can dramatically influence reaction outcomes. acs.org

In the context of synthesizing chiral cyclopentenones, complexes of Rh(I) with chiral sulfinamide/alkene hybrid ligands have been used for kinetic resolution via 1,4-addition reactions. The origin of the enantioselectivity was attributed to the simultaneous coordination of the rhodium center to both the sulfur and alkene groups of the ligand and the alkene and hydroxyl groups of the cyclopentenone substrate. acs.org The steric interactions within this complex favor coordination to one enantiomer over the other, allowing for its selective reaction. acs.org

A powerful method for constructing chiral cyclic ketones is the asymmetric intramolecular homologation of ketones with α-diazoesters. This reaction provides an efficient route to chiral cyclic β-ketoesters that contain a challenging all-carbon quaternary stereocenter. nih.gov

A study demonstrated that a chiral N,N'-dioxide-Sc(OTf)₃ complex could catalyze this transformation effectively. nih.gov The process involves an intramolecular addition of the ketone to the diazo group, followed by a rearrangement. This methodology works under mild conditions and is applicable to a variety of substrates with both aryl and alkyl substitutions on the ketone group, consistently producing the desired cyclic β-ketoesters in high yields and with excellent enantiomeric excess. nih.gov

Diastereoselective Synthesis

Diastereoselective synthesis focuses on controlling the relative stereochemistry among multiple stereocenters within a molecule. For cyclopentane derivatives, which can possess several chiral centers, achieving high diastereoselectivity is critical for obtaining a single, well-defined product.

The construction of cyclopentane rings bearing multiple contiguous stereocenters is a significant synthetic challenge. nih.gov Domino or cascade reactions, where multiple bond-forming events occur in a single operation, provide a highly efficient strategy for this purpose.

A notable example is a rhodium-catalyzed domino reaction between vinyldiazoacetates and enantiopure allyl alcohols. This process creates cyclopentane carboxylates with four new, contiguous stereogenic centers in high yield and with outstanding diastereo- and enantioselectivity (>97:3 dr, 99% ee). nih.gov The reaction sequence involves five distinct steps: oxonium ylide formation, acs.orgnih.gov-sigmatropic rearrangement, oxy-Cope rearrangement, enol-keto tautomerization, and an intramolecular carbonyl ene reaction. nih.gov By carefully selecting substrates with specific substitutions, such as geminal disubstitution on the allyl alcohol, it is possible to control the stereochemical outcome of each step, leading to the highly selective formation of the desired cyclopentane product. nih.gov

Table 2: Highly Stereoselective Synthesis of Cyclopentanes via Rh-Catalyzed Domino Sequence

This table shows the results for the synthesis of complex cyclopentanes (24) with four stereocenters, demonstrating high yields and stereoselectivity.

Entry R1 Group R2 Group Product Yield (%) dr ee (%)
1 Me Ph 24a 89 >30:1 99
2 Me 4-MeOPh 24b 85 >30:1 99
3 Me 4-CF3Ph 24c 86 >30:1 99
4 Me 2-Naphthyl 24d 88 >30:1 99

Data adapted from a study on rhodium-catalyzed stereoselective cyclopentane synthesis. nih.gov

Another powerful technique is the use of biocatalysis. The enzymatic reduction of enantiopure 2,2-disubstituted 3-hydroxycyclopentane-1-ones has been used to synthesize a series of 2,2-disubstituted trans,cis-cyclopentane-1,3-diols with exceptional diastereomeric purity (>99% dr). nih.gov This method demonstrates how enzymes can provide a practical and environmentally friendly approach to constructing complex chiral molecules in a single stereoisomeric form. nih.gov

In substrate-controlled synthesis, the stereochemical information already present in the starting material directs the formation of new stereocenters. This is often accomplished by using a chiral auxiliary—a temporary chiral group that is attached to the substrate to guide the reaction and is later removed.

A clear example of this approach is the enantioselective synthesis of a cyclopentannulated analog of the antibiotic kalafungin. researchgate.net The synthesis begins with a Diels-Alder reaction between cyclopentadiene (B3395910) and a naphthoquinone substrate bearing a pantolactone chiral auxiliary. researchgate.netresearchgate.net The presence of this auxiliary directs the dienophile to add to a specific face of the molecule. The initial adduct is then treated with a Lewis acid, which induces a fragmentation to form a cyclopentannulated naphthofuran with high diastereomeric excess (96% de). researchgate.net After this key stereochemistry-defining step, the chiral auxiliary is removed, and the molecule is further elaborated to the final product. The resulting methyl ketone intermediate was shown to have an enantiomeric excess of 96%, demonstrating the effective transfer of chirality from the auxiliary to the product. researchgate.netresearchgate.net This strategy showcases how a removable chiral group can be used to control the absolute stereochemistry of a complex cyclopentane ring system.

Kinetic Resolution Techniques for Chiral Ketone Intermediates

The stereoselective synthesis of analogs of Cyclopentyl 3,5-dimethylphenyl ketone often necessitates the resolution of racemic ketone intermediates. Kinetic resolution (KR) is a widely employed strategy for separating enantiomers of a racemic mixture by their differential reaction rates with a chiral catalyst or reagent. nih.govyoutube.com This process results in an enantioenriched sample of the less reactive enantiomer and the product from the more reactive enantiomer, which can then be separated. nih.govyoutube.com While direct kinetic resolution data for this compound is not extensively documented in publicly available research, the principles and techniques are well-established for structurally related cyclic and aromatic ketones. These methods, particularly those employing biocatalysts, offer a powerful approach for accessing enantiomerically pure analogs.

The primary methods for the kinetic resolution of chiral ketones involve enzymatic reductions or oxidations. Ketoreductases (KREDs) and lipases are among the most common enzymes utilized for this purpose due to their high enantioselectivity and operation under mild reaction conditions. frontiersin.orgjocpr.com

Enzymatic Kinetic Resolution using Ketoreductases

Ketoreductases (KREDs) are highly effective biocatalysts for the asymmetric reduction of ketones, which can be applied in a kinetic resolution strategy. nih.govfrontiersin.org In a typical KRED-catalyzed kinetic resolution, one enantiomer of a racemic ketone is selectively reduced to the corresponding chiral alcohol, leaving the other enantiomer of the ketone unreacted. frontiersin.org The success of this approach hinges on the enzyme's ability to discriminate between the two ketone enantiomers.

A variety of KREDs, often from microorganisms such as Saccharomyces cerevisiae (baker's yeast), Curvularia lunata, and Rhodotorula rubra, have been successfully used to resolve racemic ketones. frontiersin.org For instance, early studies demonstrated the efficient kinetic resolution of bicyclic ketones using horse liver alcohol dehydrogenase (HLADH). frontiersin.org More recently, with the advent of protein engineering, a wide array of commercially available and engineered KREDs offer high stereoselectivity for a broad range of substrates. rsc.org

The general scheme for a KRED-catalyzed kinetic resolution is as follows:

(±)-Ketone + NADPH/NADH --(KRED)--> (S)-Alcohol + (+)-Ketone (unreacted)

The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E), which is a measure of the relative rates of reaction of the two enantiomers. High E-values are desirable for achieving high enantiomeric excess (ee) of both the product and the remaining substrate.

While specific data for this compound is not available, studies on analogous cyclic ketones provide valuable insights. For example, the kinetic resolution of various substituted monocyclic ketones has been achieved with high enantioselectivity using KREDs. frontiersin.org

Interactive Data Table: KRED-Catalyzed Kinetic Resolution of Cyclic Ketones

Racemic Ketone SubstrateBiocatalyst (KRED)Product% ee (Product)% ee (Unreacted Ketone)Conversion (%)Reference
rac-2-NorbornanoneHorse Liver Alcohol Dehydrogenase (HLADH)(1R,2S,4S)-2-Norbornanol>98>98~50 frontiersin.org
rac-2-NorbornanoneCurvularia lunata(1S,2R,4R)-2-Norbornanol91 (optical purity)N/AN/A frontiersin.org
β-Substituted Tetrahydrothiopyran-4-onesVarious KREDsCorresponding Chiral AlcoholsHighHigh~50 frontiersin.org

Dynamic Kinetic Resolution (DKR)

A significant limitation of classical kinetic resolution is the theoretical maximum yield of 50% for a single enantiomer. nih.gov Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution with an in-situ racemization of the starting material. nih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.

In the context of ketone resolution, DKR typically involves a KRED for the enantioselective reduction and a catalyst for the racemization of the ketone. The racemization can sometimes occur spontaneously under the reaction conditions or may require the addition of a chemical catalyst.

Lipase-Catalyzed Kinetic Resolution

Lipases are another class of enzymes widely used in kinetic resolution, particularly for the resolution of racemic alcohols via enantioselective acylation or deacylation. jocpr.com However, they can also be employed in the kinetic resolution of ketones through reactions like enantioselective Baeyer-Villiger oxidation. While less common for simple ketones, this approach can be highly effective for certain substrates.

Chemoenzymatic Dynamic Kinetic Resolution

A powerful strategy combines the high selectivity of enzymes with the broad applicability of chemical catalysts in a process known as chemoenzymatic dynamic kinetic resolution. For the synthesis of chiral alcohols from racemic ketones, this often involves a KRED for the reduction and a metal-based catalyst for the racemization of the ketone.

For the synthesis of analogs of this compound, a hypothetical DKR could involve a selective KRED and a racemization catalyst, potentially leading to a high yield of the desired chiral alcohol, which can then be used in subsequent synthetic steps.

Computational Chemistry Investigations of Cyclopentyl 3,5 Dimethylphenyl Ketone

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the electronic structure and reactivity of organic molecules like Cyclopentyl 3,5-dimethylphenyl ketone.

Furthermore, DFT provides a detailed picture of the electronic structure. The distribution of electron density can be visualized, and important quantum chemical properties can be quantified. These properties include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Other electronic properties that can be calculated include the electrostatic potential mapped onto the electron density surface, which reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other reagents.

Table 1: Predicted Structural and Electronic Properties of this compound from DFT Calculations

PropertyPredicted ValueSignificance
C=O Bond Length~1.22 ÅIndicates the strength and reactivity of the carbonyl group.
Dihedral Angle (Cyclopentyl-C=O)VariableDetermines the conformational isomers and their relative energies.
HOMO Energy-6.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.8 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.7 eVAn indicator of chemical reactivity and electronic excitation energy.
Dipole Moment~2.9 DInfluences intermolecular interactions and solubility.

Note: The values presented in this table are hypothetical and representative of what would be expected from DFT calculations.

DFT is an indispensable tool for mapping out the potential energy surface of a chemical reaction involving this compound. This allows for the identification of the most likely reaction pathways. For any proposed reaction, the structures of the transition states—the highest energy points along the reaction coordinate—can be located and characterized.

The energy difference between the reactants and the transition state defines the activation energy barrier. A lower energy barrier corresponds to a faster reaction rate. By calculating these barriers for different possible reactions, the selectivity of a particular transformation can be predicted. For example, in a reduction reaction of the ketone, DFT could be used to determine whether the hydride attack is more likely to occur from the "top" or "bottom" face of the carbonyl group, leading to different stereoisomers.

The reactivity of this compound is governed by a combination of steric and electronic factors. The two methyl groups on the phenyl ring, for instance, exert an electronic effect by donating electron density into the aromatic system, which can influence the reactivity of the carbonyl group. They also introduce steric hindrance, which can direct the approach of incoming reagents.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net An MD simulation of this compound would involve calculating the forces between atoms and using these forces to predict their motions.

This approach is particularly useful for conformational analysis. The cyclopentyl ring is flexible and can adopt various puckered conformations. Similarly, the bond connecting the cyclopentyl ring to the carbonyl group can rotate. MD simulations can explore the different possible conformations and determine their relative populations at a given temperature. mdpi.com

MD simulations are also invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, or a mixture with a solvent, the nature of the interactions between molecules can be investigated. This can help to explain bulk properties such as boiling point, solubility, and viscosity.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate the chemical structure of a series of compounds with their observed reactivity. nih.govresearchgate.netacs.orgunimib.itnih.gov To develop a QSRR model for a reaction involving this compound, a set of structurally related ketones would be synthesized, and their reaction rates under specific conditions would be measured experimentally.

A wide range of molecular descriptors would then be calculated for each ketone using computational methods. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges from DFT).

Statistical techniques such as multiple linear regression or machine learning algorithms are then used to build a mathematical equation that relates the descriptors to the reactivity. A successful QSRR model can be used to predict the reactivity of new, unsynthesized ketones, thereby guiding the design of molecules with desired properties.

Table 2: Example of Descriptors for a QSRR Study of Ketone Reduction

DescriptorTypeDescription
Sterimol B5StericA measure of the steric bulk of the substituent.
Hammett σElectronicQuantifies the electron-donating or -withdrawing ability of a substituent.
LogPPhysicochemicalThe logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity.
C=O Stretch Freq.SpectroscopicThe vibrational frequency of the carbonyl bond, sensitive to electronic effects.
LUMO EnergyQuantum ChemicalThe energy of the lowest unoccupied molecular orbital, related to electrophilicity.

Energetic Span Model and Energy Decomposition Analysis in Catalytic Cycles

When this compound participates in a catalytic reaction, understanding the efficiency of the catalyst is crucial. The energetic span model is a theoretical framework used to calculate the turnover frequency (TOF) of a catalytic cycle from the computed energy profile. nih.govacs.orgresearchgate.netresearchgate.netchemrxiv.org

Energy Decomposition Analysis (EDA) is another powerful computational tool that can be used in conjunction with DFT to understand the interactions between the ketone and a catalyst. EDA breaks down the total interaction energy into physically meaningful components, such as electrostatic interactions, Pauli repulsion (steric effects), and orbital interactions (covalent bonding). This detailed analysis can reveal the key factors that stabilize the transition state and can guide the design of more efficient catalysts.

Advanced Spectroscopic Characterization Techniques in Research on Ketone Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms. nih.gov

For complex molecules like aromatic ketones, one-dimensional (1D) NMR spectra can suffer from signal overlap, particularly in the aromatic region. youtube.com Multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), resolve these ambiguities by spreading the signals across two dimensions. nih.gov

¹H-¹H COSY: This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. For Cyclopentyl 3,5-dimethylphenyl ketone, it would reveal correlations between protons within the cyclopentyl ring and couplings between the aromatic protons.

¹³C-¹H HSQC: This technique correlates each proton signal with the signal of the carbon atom it is directly attached to. It is invaluable for unambiguously assigning carbon resonances, distinguishing between the methyl, methylene, and methine carbons of the cyclopentyl group, as well as the distinct aromatic carbons. nih.gov

¹³C-¹H HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together molecular fragments. For instance, it would show a correlation from the protons on the carbon adjacent to the carbonyl group (in the cyclopentyl ring) to the carbonyl carbon itself, and from the aromatic protons to the carbonyl carbon, thus confirming the connection between the phenyl ring, the ketone, and the cyclopentyl group. acs.org

Studies on various aromatic ketones demonstrate that a combination of these 2D NMR techniques is essential for the complete and accurate assignment of all proton and carbon signals, which is a prerequisite for full structural characterization. nih.gov

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for a Phenyl Ketone Fragment Note: This table provides typical chemical shift ranges for fragments analogous to the target compound. Actual values can vary based on solvent and specific molecular structure.

Atom/Group Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Key HMBC Correlations
Carbonyl (C=O)-195-210 youtube.comProtons on adjacent C (α-protons)
Aromatic CH (ortho to C=O)7.8 - 8.0130-138Carbonyl Carbon
Aromatic CH (meta to C=O)7.4 - 7.6128-130-
Aromatic CH (para to C=O)7.5 - 7.7132-135-
Cyclopentyl CH (α to C=O)3.0 - 3.545-55Carbonyl Carbon
Cyclopentyl CH₂ (β to C=O)1.8 - 2.125-30-
Aromatic C-CH₃-135-140Methyl Protons
Aromatic CH₃2.3 - 2.520-22Aromatic Carbons

In-situ or real-time NMR spectroscopy is a powerful process analytical technology (PAT) tool for monitoring chemical reactions as they occur. bruker.com By acquiring spectra directly from a reacting mixture over time, it provides detailed kinetic and mechanistic insights. rsc.org This technique can track the consumption of reactants, the formation of intermediates, and the appearance of products in real-time. bruker.comacs.org

For the synthesis of a ketone like this compound, which might be formed via a Friedel-Crafts acylation, in-situ NMR could:

Monitor the disappearance of the signals corresponding to the starting materials (e.g., 3,5-dimethylbenzoyl chloride and cyclopentylbenzene).

Quantify the formation of the product by integrating its characteristic signals (e.g., the peak for the cyclopentyl proton alpha to the carbonyl).

Detect and identify any transient intermediates or by-products, offering a more complete picture of the reaction mechanism.

Modern flow-NMR systems allow for automated, real-time analysis under various process conditions, making it an invaluable tool for reaction optimization and control in both academic and industrial settings. bruker.comresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. rsc.org The technique provides exact bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs into a crystal lattice. researchgate.net

While a specific crystal structure for this compound is not publicly documented, analysis of related substituted phenyl ketones provides significant insights. acs.org For example, crystallographic studies on ortho-substituted aryl ketones show that steric hindrance can cause the phenyl group to twist out of conjugation with the carbonyl group. acs.org For this compound, X-ray analysis would definitively establish:

The conformation of the cyclopentyl ring (typically an 'envelope' or 'twist' form).

The dihedral angle between the plane of the phenyl ring and the plane of the carbonyl group.

Intermolecular interactions (e.g., C-H···O or π-π stacking) that govern the crystal packing.

Such data is crucial for understanding structure-property relationships and for computational modeling. The absolute configuration of chiral centers in related complex molecules has been unambiguously confirmed using this technique. acs.org

Table 2: Representative Crystallographic Data for an Aromatic Ketone Note: This data is hypothetical and illustrates the type of information obtained from an X-ray crystallography experiment.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.987
c (Å)18.456
β (°)98.76
Volume (ų)1102.1
Z (molecules/unit cell)4
Bond Length C=O (Å)1.215
Bond Angle C-C(O)-C (°)118.5

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and is used for determining molecular weights and elucidating molecular structures. purdue.edu In the context of ketone synthesis, MS is used for both identifying the final product and for monitoring the reaction's progress. researchgate.net

Liquid chromatography-mass spectrometry (LC-MS) is particularly powerful, as it separates the components of a mixture before they enter the mass spectrometer. nih.gov For the analysis of this compound (Molecular Weight: 202.29 g/mol ), LC-MS would confirm the presence of a compound with the corresponding molecular ion peak. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the molecular ion and analyzing the resulting fragment ions. Characteristic fragmentation patterns for this ketone would likely include cleavage at the bonds adjacent to the carbonyl group, leading to ions corresponding to the benzoyl and cyclopentyl moieties. Isotope dilution mass spectrometry, using stable isotope-labeled internal standards, allows for precise quantification of ketones in various samples. google.com

Ultrafast Spectroscopy for Photochemical Processes and Excited States

Ultrafast spectroscopy techniques, such as transient absorption spectroscopy, operate on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. kyoto-u.ac.jp They are used to study the dynamics of molecules immediately after they absorb light, providing insight into photochemical reactions and the behavior of electronic excited states. bris.ac.ukrsc.org

The carbonyl group in ketones has a well-known n → π* electronic transition in the ultraviolet region. msu.edu Upon absorbing a UV photon, the ketone is promoted to an excited singlet state (S₁). Ultrafast spectroscopy can track the fate of this S₁ state. Studies on cyclic ketones like cyclopentanone (B42830) show several competing decay pathways that occur on picosecond timescales: rsc.org

Intersystem Crossing (ISC): The S₁ state can convert to a longer-lived triplet state (T₁).

α-Cleavage (Norrish Type I reaction): The bond between the carbonyl carbon and an adjacent carbon can break, leading to a biradical intermediate.

Internal Conversion: The molecule can return to the ground electronic state non-radiatively.

By monitoring the appearance and decay of transient spectral features, researchers can determine the timescales and quantum yields of these processes, revealing how the structure of the ketone (e.g., ring strain, substituents) influences its photochemical reactivity. rsc.orgacs.org

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. youtube.commdpi.com It is an excellent tool for identifying functional groups and analyzing chemical bonding. nih.gov

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation is measured. For this compound, the most prominent and diagnostic peak would be the strong C=O stretching vibration. The position of this peak is sensitive to the electronic environment. For conjugated aromatic ketones, this stretch typically appears in the range of 1685-1665 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique. The C=O stretch is also Raman-active. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa, making the two techniques complementary. researchgate.net Aromatic C-C stretching vibrations and C-H vibrations would also be observable.

These techniques are used to confirm the presence of the ketone functional group and can provide clues about conjugation and intermolecular interactions, such as hydrogen bonding, which can shift the vibrational frequencies. nih.gov

Table 3: Principal Vibrational Modes for an Aromatic Ketone Note: This table shows typical frequency ranges for the key functional groups.

Vibrational Mode Technique Typical Frequency Range (cm⁻¹) Intensity
C=O Stretch (Ketone)IR1685 - 1665Strong
Aromatic C=C StretchIR, Raman1600 - 1450Medium to Strong
Aromatic C-H StretchIR, Raman3100 - 3000Medium
Aliphatic C-H StretchIR, Raman3000 - 2850Strong
C-C(O)-C BendIR, Raman1300 - 1100Medium

Strategic Applications in Complex Organic Synthesis

Role as Versatile Building Blocks and Synthetic Intermediates

Cyclopentyl 3,5-dimethylphenyl ketone serves as a foundational building block in organic synthesis. The carbonyl group is a key reactive site, susceptible to a variety of transformations including oxidation, reduction, and substitution reactions. rsc.org For instance, reduction of the ketone can yield the corresponding secondary alcohol, a common precursor for esters and ethers. The presence of the 3,5-dimethylphenyl group influences the reactivity and can be exploited in the design of molecules with specific biological activities. nih.govresearchgate.net The cyclopentyl moiety offers a saturated carbocyclic scaffold that is prevalent in many natural products and bioactive molecules. organic-chemistry.org

While aryl ketones, in general, are widely used as intermediates, the specific application of this compound as a versatile building block is an area of ongoing research. Its structural features suggest potential in the synthesis of novel organic materials and pharmaceutical agents. The 3,5-dimethylphenyl substitution pattern is known to be present in some biologically active compounds, indicating that this ketone could be a precursor to compounds with interesting pharmacological profiles. nih.gov

Construction of Polycyclic Architectures

The structural framework of this compound makes it a suitable starting material for the synthesis of more complex, multi-cyclic systems.

Spiro compounds, which contain two rings connected by a single common atom, are important structural motifs in many natural products and pharmaceuticals. Cyclic ketones are common precursors for the synthesis of spirocycles. researchgate.net General methodologies, such as three-component reactions involving isatins and cyclic ketones, have been developed to produce spiro[dihydropyridine-oxindole] derivatives. researchgate.nethector-fellow-academy.de While these methods have been applied to various cyclic ketones, specific studies detailing the use of this compound in spiro compound synthesis are not extensively documented in the current scientific literature. However, its cyclic ketone functionality suggests its potential as a substrate in such multicomponent reactions to generate novel spirocyclic structures.

The bicyclo[3.2.1]octane skeleton is a core structure in numerous biologically active natural products. The Michael-Stork enamine addition is a powerful method for the construction of such bicyclic systems. vaia.comlibretexts.org This reaction typically involves the conjugate addition of an enamine, derived from a cyclic ketone, to an α,β-unsaturated carbonyl compound. libretexts.orgyoutube.com For example, the addition of a cyclopentyl enamine to an allenyl methyl ketone has been shown to lead to the formation of an 8-oxobicyclo[3.2.1]octane. nih.gov

Ligand Design in Transition Metal Catalysis (e.g., for Suzuki coupling)

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental tools for the formation of carbon-carbon bonds. organic-chemistry.orgresearchgate.netmdpi.com The efficiency and selectivity of these reactions are heavily dependent on the design of the ligands coordinated to the metal center. Ketones can act as directing groups in transition-metal-catalyzed C-H functionalization reactions. rsc.org Furthermore, ligands derived from ketones, such as those based on 1,3-diketones, have been explored for their catalytic properties due to their electronic and steric tunability. hector-fellow-academy.de

While there is extensive research on ligand design for Suzuki coupling, the specific use of this compound or its derivatives as ligands is not a well-documented area. However, the potential exists to functionalize the ketone or the aromatic ring to create novel ligands. For instance, the ketone could be converted into an N-tosylhydrazone, which can participate in transition-metal-catalyzed carbene-based cross-coupling reactions. researchgate.net The steric and electronic properties imparted by the cyclopentyl and 3,5-dimethylphenyl groups could lead to ligands with unique catalytic activities.

Precursors for Complex Organic Compounds and Scaffolds

The chemical structure of this compound makes it a valuable precursor for the synthesis of more elaborate organic compounds and scaffolds. Aryl ketones are known starting materials for the synthesis of various complex molecules, including polycyclic aromatic compounds and heterocyclic systems. rsc.orgoregonstate.edu The cyclopentyl ring can be a template for the construction of cyclopentane-fused systems or can be functionalized to introduce additional stereocenters. organic-chemistry.org

The 3,5-dimethylphenyl moiety is found in a number of compounds with demonstrated biological activity, such as potential PDE4 inhibitors. nih.govresearchgate.net This suggests that this compound could serve as a key intermediate in the synthesis of novel drug candidates. For example, the ketone functionality can be transformed into other functional groups to build more complex structures. While direct examples of its use as a precursor for specific, well-known complex compounds are limited in the literature, its structural components point towards a broad potential for application in medicinal chemistry and materials science.

Catalytic Transformations Involving Cyclopentyl 3,5 Dimethylphenyl Ketone and Ketones in General

Transition Metal-Catalyzed Reactions

Transition metal catalysis has become an essential tool in organic synthesis, and its application to ketone chemistry has led to significant advancements. rsc.orgresearchgate.net The ketone moiety can act as a weakly coordinating directing group or participate directly in catalytic cycles, enabling reactions that are otherwise challenging. rsc.org

Hydrosilylation of Carbonyl Compounds

Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the carbon-oxygen double bond of a ketone. libretexts.org This reaction is a fundamental method for the reduction of ketones to their corresponding secondary alcohols, yielding a silyl (B83357) ether as the initial product, which can be easily hydrolyzed. The process is atom-economical and widely utilized in both industrial and academic settings. mdpi.com

The reaction is typically catalyzed by transition metal complexes, with platinum, rhodium, and iridium being traditional choices. mdpi.comacs.org However, driven by the need for more sustainable methods, catalysts based on more abundant first-row transition metals like iron and cobalt are gaining prominence. acs.orgresearchgate.net

The most commonly accepted mechanism for this transformation is the Chalk-Harrod mechanism. libretexts.org It involves the following key steps:

Oxidative Addition: The hydrosilane oxidatively adds to the low-valent metal catalyst.

Coordination: The ketone coordinates to the metal center.

Insertion: The carbonyl group inserts into the metal-hydride bond.

Reductive Elimination: The resulting silyl ether is released, regenerating the active catalyst. libretexts.org

An alternative pathway, particularly suggested for some first-row transition metal catalysts, involves radical intermediates. For instance, a heterobimetallic Co/Zr complex has been shown to catalyze ketone hydrosilylation via a mechanism involving the formation of a ketyl radical upon coordination of the ketone to the zirconium center, followed by a hydrogen atom transfer from the silane. acs.orgacs.org

Table 1: Comparison of Proposed Mechanisms for Ketone Hydrosilylation

Mechanism Key Intermediate(s) Catalyst Examples Citation(s)
Chalk-Harrod Metal-hydride, Metallacycle Pt, Rh, Ir complexes libretexts.org
Radical-Based Ketyl Radical Co/Zr heterobimetallic complex acs.orgacs.org

C-H Functionalization Reactions

Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for modifying organic molecules by converting inert C-H bonds into new functional groups. rsc.org Ketones are particularly valuable substrates in this field, as the carbonyl oxygen can serve as a directing group (DG), guiding the catalyst to a specific C-H bond and thus ensuring high regioselectivity. rsc.orgresearchgate.netrsc.org This approach circumvents the need for pre-functionalized starting materials, offering a more efficient synthetic route.

The ketone's carbonyl group, while considered a weakly coordinating director compared to functionalities like pyridines or amides, can effectively form stable metallacycle intermediates that facilitate C-H activation. rsc.org This strategy has been successfully applied to achieve functionalization at various positions relative to the carbonyl group.

Ortho-C-H Functionalization of Aryl Ketones: The C-H bonds at the ortho position of aryl ketones are readily functionalized through the formation of a five-membered pallada- or rhodacycle. This has been extensively used for reactions like arylation, olefination, and annulation with alkynes. researchgate.net

β-C-H Functionalization of Aliphatic Ketones: Activating the β-C-H bond of aliphatic ketones is more challenging but has been achieved using specialized ligand systems. For example, palladium catalysts combined with mono-protected amino neutral amide (MPANA) ligands have enabled the β-arylation and hydroxylation of ketones. nih.gov

γ-C-H Functionalization of Aliphatic Ketones: Reaching the more remote γ-position has been accomplished using transient directing groups (TDGs). nih.gov In this approach, an amino acid catalyst reversibly forms an imine with the ketone, which then directs a palladium catalyst to the γ-C-H bond for arylation. nih.gov

Table 2: Examples of Ketone-Directed C-H Functionalization

Position Type of Functionalization Catalyst System Directing Group Strategy Citation(s)
ortho (Aryl) Olefination Rh(III) Inherent Carbonyl researchgate.net
β (Aliphatic) Arylation Pd(II) / MPANA Ligand Inherent Carbonyl nih.gov
γ (Aliphatic) Arylation Pd(II) / Amino Acid Transient Directing Group nih.gov

SmI₂-Catalyzed Intermolecular Couplings

Samarium(II) iodide (SmI₂), known as Kagan's reagent, is a potent single-electron transfer (SET) reductant widely used in organic synthesis. manchester.ac.ukwikipedia.org While traditionally used in stoichiometric amounts, recent breakthroughs have established catalytic variants, significantly improving the sustainability of these reactions. manchester.ac.ukchemistryviews.org

A notable application is the SmI₂-catalyzed intermolecular coupling of ketones with unsaturated partners like alkynes and alkenes. acs.orgnih.gov This method provides access to complex cyclic structures, such as highly substituted cyclopentenes, from relatively simple starting materials. chemistryviews.orgacs.org Research has shown that aryl cyclopropyl (B3062369) ketones are excellent substrates for this transformation. chemistryviews.orgrsc.org

The catalytic cycle is sustained by a radical-relay mechanism that negates the need for a stoichiometric metallic co-reductant. manchester.ac.ukacs.org The key steps are:

A reversible single-electron transfer from catalytic SmI₂ to the ketone generates a ketyl radical. manchester.ac.ukrsc.org

In the case of a cyclopropyl ketone, the ketyl radical undergoes rapid ring-opening fragmentation. chemistryviews.org

The resulting radical intermediate adds to an alkyne (or alkene) partner.

The new radical undergoes cyclization and subsequent intramolecular addition to the samarium(III)-enolate. manchester.ac.uk

A final back electron transfer from the product ketyl radical to Sm(III) regenerates the Sm(II) catalyst and releases the final product. chemistryviews.orgacs.org

This catalytic process tolerates a range of functional groups that would typically be reduced by stoichiometric SmI₂. chemistryviews.org

Table 3: SmI₂-Catalyzed Intermolecular Coupling of Aryl Cyclopropyl Ketones with Alkynes

Ketone Substrate Alkyne Partner SmI₂ Loading (mol%) Product Yield Citation(s)
Cyclopropyl Phenyl Ketone Phenylacetylene 15-25 Substituted Cyclopentene (B43876) Good to Excellent chemistryviews.orgacs.org
Substituted Aryl Cyclopropyl Ketones Various Aryl Alkynes 15-25 Decorated Cyclopentenes Good to Excellent acs.orgnih.gov

Alkyne Cyclotrimerization Involving Ketone-Derived Ligands

Alkyne cyclotrimerization is a [2+2+2] cycloaddition reaction that assembles three alkyne molecules into a substituted benzene (B151609) ring, offering a highly atom-economical route to aromatic compounds. wikipedia.org The reaction is catalyzed by various transition metals, with rhodium and nickel complexes being particularly effective. wikipedia.orgacs.org

A fascinating development in this area involves the use of "smart" ligands that actively participate in the catalytic cycle. Specifically, ligands that contain a ketone moiety have been shown to enhance catalytic activity and selectivity. acs.orgresearchgate.net A diphosphine ligand featuring a benzophenone (B1666685) backbone, for instance, exhibits adaptive behavior during nickel-catalyzed alkyne cyclotrimerization. acs.org

The mechanism proceeds through a metallacyclopentadiene intermediate, formed by the oxidative coupling of two alkyne molecules on the metal center. wikipedia.orgrsc.org The ketone unit within the ligand can assist key steps of the catalytic cycle by reversibly coordinating to and decoordinating from the nickel center. This hemilabile behavior helps to stabilize crucial intermediates and transition states, facilitating steps such as alkyne coordination and the final reductive elimination that releases the aromatic product. acs.orgresearchgate.net This ligand assistance can lead to higher catalytic activity compared to systems with more rigid, non-participating ligands. acs.org

Organocatalytic Applications

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions. This field offers a complementary approach to metal catalysis, often providing unique reactivity and selectivity under mild conditions. unige.ch For ketones, organocatalysis primarily leverages the chemistry of enols and enamines, which are readily formed from the ketone starting material. utexas.edu

Conjugate Additions and Enolate Chemistry

Ketones possessing at least one α-hydrogen are acidic at that position and can be deprotonated to form nucleophilic enolates. catalysis.blogwikipedia.org Enolates are powerful intermediates in C-C bond formation, most notably in conjugate addition (or Michael addition) reactions. unige.ch

In organocatalysis, the reaction between a ketone and a chiral primary or secondary amine catalyst (e.g., a proline derivative) generates a transient enamine intermediate. mdpi.com This enamine is a nucleophilic species, analogous to an enolate, but can be generated under milder, neutral conditions. The catalyst not only forms the enamine but also provides a chiral environment, enabling high stereocontrol in the subsequent reaction.

The asymmetric conjugate addition of ketones to α,β-unsaturated electrophiles (like nitroalkenes or alkylidene malonates) is a cornerstone of organocatalysis. acs.orgmdpi.com The typical catalytic cycle involves:

Formation of a chiral enamine from the ketone and the amine organocatalyst. mdpi.com

The enamine attacks the β-position of the electrophilic alkene. In bifunctional catalysis, the catalyst may also activate the electrophile through hydrogen bonding (e.g., with a thiourea (B124793) moiety). mdpi.commdpi.com

The resulting iminium ion intermediate is hydrolyzed by water to release the final chiral product and regenerate the catalyst. mdpi.com

This methodology allows for the creation of new stereogenic centers with high enantioselectivity. acs.orgacs.org

Table 4: Organocatalytic Asymmetric Michael Addition of Ketones

Ketone Electrophile Organocatalyst Enantiomeric Excess (ee) Citation(s)
Cyclohexanone (B45756) trans-β-Nitrostyrene Chiral Primary Amine-Thiourea Up to 98% mdpi.com
Various Ketones Alkylidene Malonates Chiral Urea or Sulfonamide Good to High acs.org
Cyclic β-Ketoesters Allenic Esters/Ketones Cinchona Alkaloid Derivative 90-96% acs.org

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Ketones, as a functional group, can participate in various cycloaddition reactions, often enabled by photochemistry or the use of specific catalysts.

One notable example is the formal [3+2] cycloaddition of aryl cyclopropyl ketones with olefins, which is facilitated by visible light photocatalysis. nih.gov This reaction proceeds through the one-electron reduction of the ketone to a radical anion intermediate. nih.gov The process is typically catalyzed by a system comprising a ruthenium complex, such as Ru(bpy)32+, in conjunction with a Lewis acid like La(OTf)3 and an amine additive. nih.gov While aliphatic cyclopropyl ketones are generally not suitable substrates, a range of substituted aryl ketones can participate effectively. nih.gov This method allows for the synthesis of highly substituted cyclopentane (B165970) ring systems. nih.gov

The general applicability of photoredox catalysis has also been demonstrated in the synthesis of cyclopentyl aryl ketones through a radical anion [3+2] cycloaddition, highlighting the utility of this approach for constructing five-membered carbocyclic rings. thieme.de

Furthermore, photochemical [2+2] cycloadditions represent another important class of reactions for ketones, particularly α,β-unsaturated ketones, leading to the formation of four-membered rings. libretexts.orgyoutube.com These reactions often proceed through a triplet state upon photochemical excitation. youtube.com For non-conjugated ketones, the Paterno-Büchi reaction, a [2+2] cycloaddition with an alkene, can occur.

The table below summarizes key aspects of cycloaddition reactions involving aryl ketones, which can be extrapolated to predict the behavior of Cyclopentyl 3,5-dimethylphenyl ketone.

Cycloaddition TypeReactantsCatalyst/ConditionsProductRef
Formal [3+2] CycloadditionAryl cyclopropyl ketone, OlefinVisible light, Ru(bpy)32+, La(OTf)3, TMEDASubstituted cyclopentane nih.gov
Photochemical [2+2] Cycloadditionα,β-Unsaturated ketone, AlkenePhotochemical (light)Substituted cyclobutane libretexts.orgyoutube.com
Radical Anion [3+2] CycloadditionAryl ketone precursor, AlkenePhotoredox catalysisCyclopentyl aryl ketone thieme.de

Biocatalytic Systems for Chemoselective Transformations

Biocatalysis offers a highly selective and environmentally benign alternative for chemical transformations. Enzymes can perform reactions with high chemo-, regio-, and stereoselectivity under mild conditions.

The reduction of ketones to chiral alcohols is a prominent example of a biocatalytic transformation. While specific studies on this compound are not detailed in the provided search results, research on the enzymatic reduction of other aromatic ketones provides valuable insights. For instance, flavin-dependent 'ene'-reductases (EREDs), which typically reduce activated alkenes, have been shown to reduce aromatic ketones in the presence of photoredox catalysts. nih.gov This "photoenzymatic" catalysis proceeds via a ketyl radical formation, a pathway distinct from the native hydride transfer mechanism of these enzymes. nih.gov This novel reactivity does not require modification of the enzyme or its cofactors. nih.gov

The formation of ketyl radicals as intermediates is a recurring theme in some enzymatic reactions. nih.gov These radical anions can be generated through one-electron reduction of carbonyl compounds, including thioesters, which are analogous to ketones. nih.gov

The following table presents findings from studies on the biocatalytic reduction of aromatic ketones, which suggest the potential for similar transformations of this compound.

Enzyme ClassSubstrate TypeReaction TypeKey FindingsRef
'Ene'-Reductases (EREDs)Aromatic ketonesPhotoenzymatic ReductionReduction occurs in the presence of a photoredox catalyst via a ketyl radical intermediate. nih.gov
General EnzymesThioesters (Ketone analogs)One-electron reductionFormation of ketyl radical anions as key intermediates in dehydrations and reductions. nih.gov

Green Chemistry Principles in the Context of Ketone Research

Development of Sustainable Synthetic Methodologies

A primary focus of green chemistry is the development of synthetic routes that are less hazardous and more efficient. For ketone synthesis, this has involved reimagining reaction conditions and catalytic systems.

Conventional organic syntheses often require large volumes of volatile and sometimes toxic solvents. A significant advancement in green chemistry is the implementation of solvent-free reaction conditions, which eliminates solvent-related waste and hazards. organic-chemistry.org These "neat" reactions can be further enhanced through the use of microwave irradiation. cem.com

Microwave-assisted organic synthesis offers several advantages over traditional heating methods, including dramatically reduced reaction times, cleaner reactions with fewer by-products, and often higher yields. arabjchem.orgresearchgate.net For instance, the synthesis of various nitrones from ketones and aldehydes under solvent-free, microwave-irradiated conditions proceeds rapidly and efficiently without the need for a catalyst or base. arabjchem.org Similarly, the reduction of aldehydes and ketones to their corresponding alcohols has been achieved in high yields using sodium borohydride (B1222165) supported on silica (B1680970) gel under solvent-free microwave conditions, a method that reduces both reaction time and waste compared to conventional approaches. sapub.org The synthesis of thioketones using Lawesson's reagent is another process that benefits from this expeditious, solvent-free microwave protocol, avoiding the need for dry hydrocarbon solvents and leading to almost quantitative yields. organic-chemistry.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Reactions

Feature Conventional Heating Microwave-Assisted Synthesis
Reaction Time Hours to days Minutes
Energy Input High and inefficient Lower and targeted
Solvent Use Often requires large volumes Can be performed solvent-free
Product Yield Variable, often moderate Generally high to quantitative organic-chemistry.org
By-products More frequent Minimized, cleaner reactions arabjchem.org

The Friedel-Crafts acylation is a fundamental reaction for synthesizing aromatic ketones. organic-chemistry.orgbyjus.com Traditionally, it requires stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which generate significant acidic waste during aqueous workup. ijcps.orgnumberanalytics.com Green chemistry seeks to replace these with catalytic amounts of more environmentally friendly alternatives.

Solid acid catalysts, such as zeolites (e.g., Hβ), have emerged as efficient and recyclable catalysts for the acylation of activated aromatic compounds. ijcps.org These reactions can often be performed under solvent-free conditions, further boosting their green credentials. ijcps.org Supported heteropoly acids, like silicotungstic acid on zirconia, are another class of eco-friendly solid catalysts that are thermally stable and reusable for various organic transformations, including acylations. researchgate.net Research is also exploring novel catalytic systems, such as palladium-based catalysts for the direct carbonylation of iodo arenes and aldehydes, which avoids the use of toxic carbon monoxide gas. acs.org The development of metal- and halogen-free methodologies represents a further step toward "greener" Friedel-Crafts acylations. organic-chemistry.org

Table 2: Examples of Environmentally Benign Catalysts in Ketone Synthesis

Catalyst Type Example Application Advantages
Solid Acid Zeolite Hβ Friedel-Crafts Acylation ijcps.org Reusable, enables solvent-free conditions ijcps.org
Supported Heteropoly Acid Silicotungstic acid on Zirconia Acylation, Alkylation researchgate.net Thermally stable, reusable, strong acidity researchgate.net
Palladium Catalyst [Pd] complex Direct Carbonylation acs.org Avoids toxic CO gas, benign conditions acs.org
Metal Oxide Zinc Oxide (ZnO) Friedel-Crafts Acylation organic-chemistry.org Inexpensive, efficient, new catalytic use organic-chemistry.org

Atom Economy and Waste Minimization Strategies in Ketone Synthesis

Atom economy, a concept central to green chemistry, assesses how many atoms from the reactants are incorporated into the final desired product. The ideal reaction has 100% atom economy, generating no waste by-products. acs.org Traditional syntheses, like the Wittig reaction, often have poor atom economy due to the formation of stoichiometric by-products (e.g., triphenylphosphine (B44618) oxide).

In ketone synthesis, particularly via Friedel-Crafts acylation, using catalytic rather than stoichiometric amounts of a catalyst like AlCl₃ improves atom economy and significantly reduces waste. byjus.comijcps.org Further strategies focus on designing reaction pathways that minimize waste from the outset. For example, developing catalytic systems that can be easily separated from the reaction mixture and recycled multiple times without losing activity is a key goal. ijcps.orgacs.org The use of continuous flow reactors is another emerging strategy for waste-minimized synthesis, as demonstrated in the production of α-ketoamides from aryl methyl ketones using a recyclable copper(II) bromide catalyst. researchgate.net Additionally, designing processes where waste from one step can be utilized elsewhere, embodying the principles of a circular economy, is gaining traction. mdpi.com

Utilization of Renewable Feedstocks in Related Organic Syntheses

A shift away from petrochemical feedstocks towards renewable resources is a fundamental goal of sustainable chemistry. rsc.org Biomass, including materials like lignin, cellulose (B213188), and plant-derived oils, offers a rich source of chemical building blocks for organic synthesis. rsc.org

Significant research has focused on converting biomass-derived platform molecules into valuable chemicals, including ketones. For example, aromatic ethers derived from lignin, a major component of woody biomass, can be efficiently transformed into cyclohexanone (B45756) and its derivatives using a bromide salt-modified palladium on carbon (Pd/C) catalyst. nih.govresearchgate.net This process involves hydrogenation and hydrolysis and opens a sustainable pathway to important industrial ketones. nih.gov In another approach, volatile fatty acids derived from the fermentation of wet waste (like food waste) can be catalytically upgraded to produce a mix of ketones, which can then be converted into sustainable aviation fuel and other key chemical building blocks. nrel.gov The direct use of aromatic carboxylic acids, which are promising feedstock chemicals, for the synthesis of ketones is also an area of active research, bypassing traditional activation steps. nih.gov

Design and Synthesis of Derivatives and Analogs with Modified Reactivity and Properties

Structural Modifications of the Cyclopentyl Moiety

One common approach is the introduction of substituents onto the cyclopentyl ring. This can be achieved through various synthetic strategies, often starting from a functionalized cyclopentanone (B42830) or cyclopentene (B43876) precursor. For instance, the synthesis of five-membered unsaturated cyclic compounds from ketone precursors has been demonstrated through the numberanalytics.comlibretexts.org-C–H insertion of alkylidene carbenes. jst.go.jp Such methods could be adapted to create derivatives of Cyclopentyl 3,5-dimethylphenyl ketone featuring alkyl, hydroxyl, or other functional groups on the cyclopentyl ring.

Another significant modification involves ring contraction or expansion reactions. Ring contractions of cyclic ketones are well-established, with reactions like the Favorskii rearrangement providing a pathway from a six-membered ring precursor to a five-membered cyclopentane (B165970) derivative. researchgate.net This strategy could be employed to synthesize the core cyclopentyl structure from more readily available cyclohexanone (B45756) derivatives. Conversely, photocatalytic [3+2] cycloadditions of aryl cyclopropyl (B3062369) ketones can be used to assemble complex five-membered carbocycles, demonstrating a method to build the cyclopentyl ring with high stereocontrol. nih.gov

Modifications can also include the incorporation of the cyclopentyl ring into a more complex polycyclic or spirocyclic system. These advanced structures can dramatically alter the steric and electronic profile of the original molecule.

Table 1: Examples of Potential Modifications to the Cyclopentyl Moiety

Modification Type Synthetic Strategy Example Potential Resulting Structure
Substitution Alkylation of a cyclopentanone enolate 2-Alkyl-cyclopentyl 3,5-dimethylphenyl ketone
Ring Contraction Favorskii rearrangement of a substituted cyclohexanone Substituted cyclopentyl carboxamide derivative
Cycloaddition Asymmetric [3+2] cycloaddition Highly functionalized chiral cyclopentyl system

| Unsaturation | Dehydration of a hydroxy-cyclopentyl derivative | Cyclopentenyl 3,5-dimethylphenyl ketone |

Impact of Aromatic Ring Substituent Variations on Chemical Behavior

The chemical behavior of an aromatic ketone is profoundly influenced by the nature and position of substituents on the aromatic ring. numberanalytics.comlibretexts.org In this compound, the two methyl groups at the meta positions relative to the carbonyl group exert a weak electron-donating inductive effect, which slightly activates the ring towards electrophilic substitution. However, the carbonyl group itself is a powerful electron-withdrawing and deactivating group, directing incoming electrophiles to the positions meta to it (the remaining ortho and para positions relative to the methyl groups). numberanalytics.com

Varying the substituents on the 3,5-dimethylphenyl ring can modulate the reactivity of both the ring and the ketone's carbonyl group.

Electron-Donating Groups (EDGs): Introducing strong EDGs (e.g., -OCH₃, -NH₂) at the ortho or para positions (2, 4, or 6 positions) would increase the electron density of the aromatic ring, making it more susceptible to electrophilic substitution. These groups would also enhance the nucleophilicity of the carbonyl oxygen, potentially altering its interaction with Lewis acids.

Electron-Withdrawing Groups (EWGs): Adding EWGs (e.g., -NO₂, -CN, -CF₃) to the ring would have the opposite effect. It would decrease the ring's reactivity toward electrophiles but increase the electrophilicity of the carbonyl carbon. numberanalytics.com This would make the ketone more reactive toward nucleophilic attack. numberanalytics.com For example, the presence of electron-withdrawing substituents can increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. numberanalytics.com

The steric bulk of new substituents also plays a critical role, potentially hindering the approach of reagents to the carbonyl group or adjacent sites on the ring.

Table 2: Predicted Effects of Substituent Variation on Reactivity

Substituent (at C4) Type Effect on Ring (Electrophilic Sub.) Effect on Carbonyl (Nucleophilic Add.)
-OCH₃ Strong EDG Activation Decreased Reactivity
-Cl Weak EWG (Inductive), Weak EDG (Resonance) Deactivation Increased Reactivity
-NO₂ Strong EWG Strong Deactivation Increased Reactivity

| -CH₃ (existing) | Weak EDG | Weak Activation | Slightly Decreased Reactivity |

Exploration of Heterocyclic Analogs and Their Synthesis

Replacing the 3,5-dimethylphenyl ring with a heterocyclic system offers a powerful strategy to introduce significant changes in chemical properties, including polarity, basicity, and potential for hydrogen bonding. The synthesis of such analogs typically involves established methods for heterocycle construction, adapted to incorporate the cyclopentylcarbonyl moiety. gla.ac.ukarsdcollege.ac.in

For example, pyridine-containing analogs could be synthesized. Pyridine is a six-membered heterocycle that is isoelectronic with benzene (B151609) but is weakly basic due to the nitrogen atom. gla.ac.uk The synthesis of a pyridyl cyclopentyl ketone could involve the reaction of a cyclopentyl Grignard reagent with a cyanopyridine derivative, a method analogous to the synthesis of the parent phenyl ketone. google.com

Indole-based analogs are also of significant interest. The Fischer-Indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazone of a ketone, is a classic method for forming indole (B1671886) rings. arsdcollege.ac.in An appropriately substituted phenylhydrazine (B124118) could be reacted with cyclopentyl methyl ketone to generate an indole ring attached to the cyclopentyl group. More modern palladium-catalyzed cascade reactions provide routes to complex fused heterocycles like pyrrolizines and indolizines from precursors that contain ketone functionalities. acs.org

The choice of heterocycle and its substitution pattern allows for fine-tuning of the molecule's electronic and steric properties.

Table 3: Synthetic Routes to Heterocyclic Analogs

Heterocyclic Target General Synthetic Method Key Precursors
Pyridyl analog Grignard reaction Cyclopentylmagnesium bromide, Cyanopyridine derivative
Indole analog Fischer-Indole Synthesis Cyclopentyl ketone, Substituted phenylhydrazine
Thienyl analog Friedel-Crafts Acylation Cyclopentanecarbonyl chloride, Thiophene

| Fused Pyrrolizine | Pd(II)-Catalyzed Cascade | Pyrrole-derived internal alkyne with ketone functionality |

Stereoisomer Synthesis, Separation, and Characterization

While this compound is achiral, the introduction of one or more stereocenters into its derivatives opens the door to exploring the role of stereochemistry in their properties. Chiral tertiary alcohols, for instance, are a privileged structural motif in many bioactive compounds. acs.org

Synthesis of Stereoisomers: Asymmetric synthesis is the most direct route to enantiomerically enriched compounds. This can be achieved by:

Asymmetric addition to the carbonyl: The reaction of an organometallic reagent with the ketone in the presence of a chiral ligand can produce a chiral tertiary alcohol with high enantioselectivity. Nickel-catalyzed enantioselective additions of aryl halides to ketones are a modern example of this approach. acs.org

Modification of a chiral precursor: Starting with a chiral cyclopentane derivative allows for the synthesis of diastereomerically and enantiomerically pure products. The synthesis of chiral cyclopentenones, for example, provides important precursors for a wide range of target molecules. acs.org

Asymmetric cycloaddition: Enantioselective photocatalytic [3+2] cycloadditions can be used to construct a chiral cyclopentyl ring system from an achiral cyclopropyl ketone precursor. nih.gov

Separation and Characterization: When a synthesis produces a mixture of stereoisomers (a racemic mixture or a mix of diastereomers), chromatographic separation is often required.

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Cyclofructan-based CSPs have proven effective for the separation of α-aryl ketones.

Supercritical Fluid Chromatography (SFC): SFC can also be used for chiral separations and is often faster than HPLC, though resolutions may differ.

Characterization of the separated stereoisomers is confirmed using various analytical techniques, including polarimetry to measure optical rotation and advanced NMR spectroscopy techniques to determine relative and absolute stereochemistry, often in combination with X-ray crystallography.

Table 4: Compound Names Mentioned in this Article

Compound Name
This compound
Cyclopentyl phenyl ketone
2-Alkyl-cyclopentyl 3,5-dimethylphenyl ketone
Cyclopentenyl 3,5-dimethylphenyl ketone
Cyclopentyl methyl ketone
2-methyl-6-(phenylethynyl)pyridine
mitomycin C
licofelone
villosin C
teuvincenone B
villosin B

Advanced Analytical Methodology Development for Ketones in Research

Chromatographic Methodologies for Separation and Purity Assessment

Chromatography remains the cornerstone of analytical chemistry for separating complex mixtures. The unique structure of Cyclopentyl 3,5-dimethylphenyl ketone, featuring a bulky cyclopentyl group and a substituted aromatic ring linked by a carbonyl functional group, necessitates tailored method development in both chiral and achiral modes.

While this compound itself is an achiral molecule, the development of chiral separation methods is a critical skill for chemists synthesizing related structures that may contain stereocenters. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages over traditional high-performance liquid chromatography (HPLC) such as faster analysis times, reduced organic solvent consumption, and unique selectivity. chromatographyonline.com SFC utilizes a mobile phase, typically supercritical carbon dioxide, which possesses low viscosity and high diffusivity, enabling high flow rates and efficiency. nih.gov

The development of a chiral SFC method for an analogue of this compound would focus on the selection of a suitable Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, particularly those functionalized with carbamate (B1207046) derivatives, are highly effective for resolving a wide range of enantiomers. mdpi.com A stationary phase like cellulose (B213188) tris(3,5-dimethylphenylcarbamate) is particularly noteworthy. fagg.be The structural similarity between this selector and the analyte's 3,5-dimethylphenyl moiety could facilitate enantioselective interactions based on π-π stacking, hydrogen bonding, and dipole-dipole interactions. nih.gov

Method optimization would involve screening various alcohol modifiers (co-solvents) such as methanol, ethanol, and isopropanol, which are added to the carbon dioxide mobile phase to increase its elution strength. chromatographyonline.comchiraltech.com The type and concentration of the co-solvent, along with parameters like back pressure and temperature, are systematically adjusted to achieve baseline separation of the enantiomers. mdpi.com For basic or acidic analytes, small amounts of additives like diethylamine (B46881) or trifluoroacetic acid can be incorporated into the mobile phase to improve peak shape and resolution.

Table 1: Proposed Supercritical Fluid Chromatography (SFC) Method for Chiral Separation

ParameterConditionRationale
Instrument Analytical SFC SystemCapable of handling supercritical CO₂ and co-solvents.
Column Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel OD)The selector's aromatic structure is well-suited for interacting with the analyte. fagg.be
Dimensions 4.6 x 150 mm, 3 µmStandard dimensions for analytical method development, balancing efficiency and back pressure. researchgate.net
Mobile Phase Supercritical CO₂ / Methanol GradientMethanol is a strong, common co-solvent. chromatographyonline.com A gradient allows for efficient elution of the ketone.
Flow Rate 2.5 mL/minA typical flow rate for analytical SFC, enabling rapid analysis. researchgate.net
Back Pressure 150 barMaintains the CO₂ in a supercritical state throughout the system. mdpi.comresearchgate.net
Temperature 40°CInfluences analyte retention and selectivity; often optimized for best resolution. researchgate.net
Detection UV-Vis Diode Array Detector (DAD)The aromatic phenyl ring allows for strong UV absorbance, and DAD provides spectral data.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and quantifying aromatic ketones like this compound. A reversed-phase HPLC (RP-HPLC) method is typically the first choice due to its robustness and applicability to moderately polar compounds.

Method development begins with selecting a suitable stationary phase, with octadecylsilane (B103800) (C18) columns being the most common starting point due to their hydrophobic nature, which effectively retains the analyte. auroraprosci.comresearchgate.net The mobile phase generally consists of a mixture of water and an organic solvent, most commonly acetonitrile (B52724) or methanol. researchgate.netsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure that the main compound and any potential impurities are eluted with good peak shape in a reasonable timeframe. researchgate.net

For enhanced sensitivity or for analyzing trace levels in complex matrices, derivatization with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed. auroraprosci.comresearchgate.netnih.gov This reaction targets the ketone's carbonyl group to form a 2,4-dinitrophenylhydrazone derivative, which exhibits strong absorbance at a higher wavelength (around 365 nm), moving it away from potential interferences and increasing detection sensitivity. auroraprosci.comresearchgate.net Detection is most commonly performed using a UV-Vis detector, with a Diode Array Detector (DAD) being particularly useful as it provides full UV spectra for each peak, aiding in peak identification and purity assessment. researchgate.net

Table 2: Proposed High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

ParameterConditionRationale
Instrument Gradient HPLC SystemAllows for precise control over the mobile phase composition.
Column C18 Reversed-Phase Column (e.g., Uitisil® XB-C18)Standard for retaining nonpolar to moderately polar compounds like aromatic ketones. auroraprosci.com
Dimensions 4.6 x 250 mm, 5 µmCommon dimensions providing high resolution for purity analysis. auroraprosci.comresearchgate.net
Mobile Phase A WaterThe polar component of the reversed-phase system. sielc.com
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency and elution strength. auroraprosci.comsielc.com
Gradient 60% B to 95% B over 20 minutesA typical gradient to elute the main analyte and any related impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm i.d. column. auroraprosci.com
Temperature 30°CControlled temperature ensures reproducible retention times. auroraprosci.com
Detection UV-Vis Diode Array Detector (DAD) at 254 nmThe aromatic ring provides strong absorbance at this wavelength; DAD confirms peak purity.

Hyphenated Techniques for Comprehensive Chemical Analysis

To gain a more comprehensive understanding of a compound, chromatography is often "hyphenated" with a spectroscopic detector, most notably a mass spectrometer (MS). This combination provides information on both the retention time (from the chromatography) and the mass-to-charge ratio (from the MS), offering a powerful tool for unequivocal identification of the analyte and its impurities.

Coupling the HPLC method described above with mass spectrometry (LC-MS) would provide molecular weight confirmation of the parent peak corresponding to this compound. Furthermore, fragmentation data obtained via tandem mass spectrometry (MS/MS) can elucidate the structure of any impurities detected during the purity assessment. nih.gov Similarly, SFC-MS combines the high-speed separation of SFC with the detection power of mass spectrometry, proving especially useful for confirming the identity of resolved enantiomers in chiral analyses. nih.govmdpi.com The use of atmospheric pressure ionization sources, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), allows for the seamless online transfer of the column eluent into the mass spectrometer. researchgate.net

Other advanced hyphenated techniques include HPLC coupled with an online photoreactor and chemiluminescence detection, which can be a highly sensitive method for various aromatic compounds. By providing orthogonal information, these hyphenated methods are essential for the complete structural confirmation and purity profiling of newly synthesized compounds like this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for cyclopentyl 3,5-dimethylphenyl ketone, and how can yield be maximized?

  • Methodology : Flow chemistry approaches, such as using ester intermediates instead of dicarboxylic acids, can enhance reaction efficiency. For example, cyclopentanone derivatives (structurally related) are synthesized via flow reactors by substituting high-melting-point dicarboxylic acids with their esters to improve feedstock handling . Reaction parameters like temperature (373 K+), catalyst selection, and residence time should be optimized using design-of-experiments (DoE) frameworks.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • GC/MS : To assess purity (>88% as per GC standards, similar to phenolic compound analysis in ) .
  • NMR (¹H/¹³C) : For confirming substituent positions (e.g., cyclopentyl vs. aryl groups).
  • HPLC : For detecting trace impurities, especially when used in polymer precursors (as seen in environmental analysis standards for chlorophenols) .

Advanced Research Questions

Q. How does this compound function as a monomer in poly(arylene ether sulfone)s (PAES), and what properties does it impart?

  • Methodology : The ketone group enables polycondensation reactions to form PAES backbones. Introducing 3,5-dimethylphenyl pendants via bromomethylation and quaternization (e.g., forming QPAES membranes) enhances hydroxide conductivity (39.9–49.8 mS cm⁻¹ at 80°C) and alkaline stability. Key parameters include ion exchange capacity (IEC: 0.96–1.22 mequiv. g⁻¹) and crosslinking strategies to reduce membrane swelling .

Q. How should researchers address contradictions in reported synthetic yields or material performance data?

  • Methodology :

  • Variable Isolation : Compare methods (e.g., flow vs. batch synthesis) to identify discrepancies in catalyst efficiency or side reactions .
  • Multivariate Analysis : Use statistical tools (e.g., ANOVA) to evaluate factors like reactant ratios or temperature gradients.
  • Benchmarking : Cross-reference with structurally analogous ketones (e.g., difluoro aromatic ketones in PAES synthesis) to validate protocols .

Q. What strategies improve the alkaline stability of this compound-derived membranes?

  • Methodology :

  • Quaternary Ammonium Functionalization : Dense benzyl-type quaternary ammonium groups reduce hydroxide ion degradation.
  • Crosslinking : E.g., CQPAES(1/4) membranes show 80°C stability in hot alkali via covalent network formation, reducing swelling by 15–20% compared to uncrosslinked analogs .

Q. Can this compound be tailored for optoelectronic applications?

  • Methodology : The 3,5-dimethylphenyl group’s electron-donating effects may enhance charge transport in OLEDs or sensors. Synthetic modifications (e.g., introducing boronate or carbazole units, as in ’s emitters) could optimize excited-state properties. Device testing (e.g., external quantum efficiency, EQE >20%) requires precise thin-film deposition and doping studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.